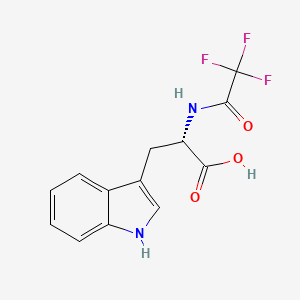

N-(Trifluoroacetyl)-L-tryptophan

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(1H-indol-3-yl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O3/c14-13(15,16)12(21)18-10(11(19)20)5-7-6-17-9-4-2-1-3-8(7)9/h1-4,6,10,17H,5H2,(H,18,21)(H,19,20)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGKHZTZDMCZNE-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N Trifluoroacetyl L Tryptophan

Strategies for N-Trifluoroacetylation of L-Tryptophan

The introduction of a trifluoroacetyl group onto the nitrogen atom of L-tryptophan is a critical step in the synthesis of N-(Trifluoroacetyl)-L-tryptophan. Various methods have been developed to achieve this transformation efficiently and with high yields.

Classical Acylation Reagents and Optimized Reaction Conditions

The most common and direct method for the N-trifluoroacetylation of L-tryptophan involves the use of classical acylation reagents. Trifluoroacetic anhydride (B1165640) (TFAA) is the preferred reagent for this purpose due to its high reactivity. The reaction is typically carried out under controlled conditions to ensure selective acylation of the α-amino group.

A widely employed two-step protocol begins with the esterification of L-tryptophan to its methyl ester. This is often achieved using thionyl chloride (SOCl₂) in methanol (B129727) at low temperatures, such as -42°C, to prevent racemization. The resulting L-tryptophan methyl ester hydrochloride is then reacted with an excess of trifluoroacetic anhydride at room temperature for a period of approximately 3 hours. The product, this compound methyl ester, is subsequently precipitated using a non-polar solvent like petroleum ether. Maintaining low temperatures during the esterification step is crucial to minimize hydrolysis, while using an excess of TFAA ensures the complete N-acylation.

Alternatively, a one-pot synthesis can be performed under aqueous conditions. S-dodecyltrifluorothioacetate has been described as a non-odoriferous reagent for the trifluoroacetylation of amino acids in an aqueous medium, affording good isolated yields ranging from 71-92%. researchgate.net This method offers an operationally simple and odor-free procedure. researchgate.net

| Reagent | Conditions | Product | Yield | Reference |

| Trifluoroacetic anhydride (TFAA) | Room temperature, 3 hours | This compound methyl ester | Not specified | |

| S-dodecyltrifluorothioacetate | Aqueous conditions | N-trifluoroacetyl derivatives | 71-92% | researchgate.net |

Regioselective Nα- and N1-Derivatization Approaches

While Nα-acylation is the primary modification, derivatization at the N1 position of the indole (B1671886) ring can also be achieved. The synthesis of N(alpha),N(1)-bis(trifluoroacetyl)-L-tryptophan methyl ester serves as a key intermediate for subsequent regioselective reactions. nih.govsigmaaldrich.com This doubly activated substrate allows for controlled modifications on the indole nucleus.

Esterification for Further Functionalization

Esterification of the carboxylic acid group of this compound is a common strategy to protect this functional group and facilitate further reactions. As mentioned previously, the synthesis often begins with the esterification of L-tryptophan to its methyl ester using thionyl chloride in methanol. This protection prevents the carboxyl group from participating in unwanted side reactions during the subsequent N-acylation step. The resulting ester can then be hydrolyzed under basic conditions to regenerate the carboxylic acid if needed.

Post-Trifluoroacetylation Chemical Modifications

The presence of the trifluoroacetyl group on the α-amino nitrogen influences the reactivity of the indole ring, allowing for selective chemical modifications.

Electrophilic Aromatic Substitution Reactions on the Indole Moiety

The indole ring of tryptophan is an electron-rich system and is susceptible to electrophilic aromatic substitution (EAS) reactions. nih.govic.ac.uk The reactivity of the indole nucleus is significantly greater than that of benzene, with a preference for substitution at the 3-position. ic.ac.ukpearson.com However, the introduction of the electron-withdrawing trifluoroacetyl group at the Nα position can modulate this reactivity and influence the regioselectivity of subsequent electrophilic attacks.

Regioselective Nitration (e.g., 2-nitro and 6-nitro derivatives)

The nitration of this compound derivatives has been shown to be highly regioselective, depending on the reaction conditions. Specifically, the nitration of N(alpha),N(1)-bis(trifluoroacetyl)-L-tryptophan methyl ester provides a clear example of this controlled reactivity. nih.govsigmaaldrich.com

When nitration is carried out using nitric acid (HNO₃) in acetic anhydride at 0°C, the reaction yields N(alpha)-trifluoroacetyl-2-nitro-L-tryptophan methyl ester with a 67% yield. nih.gov In contrast, performing the nitration in trifluoroacetic acid at the same temperature (0°C) leads to the formation of N(alpha)-trifluoroacetyl-6-nitro-L-tryptophan methyl ester in 69% yield. nih.gov This demonstrates a remarkable solvent-dependent regioselectivity, allowing for the targeted synthesis of either the 2-nitro or 6-nitro derivative.

It is noteworthy that enzymatic methods for the regioselective nitration of tryptophan also exist. For instance, a complex between bacterial nitric-oxide synthase and tryptophanyl-tRNA synthetase can catalyze the nitration of tryptophan specifically at the 4-position to produce 4-nitro-Trp. nih.gov

| Starting Material | Reagents | Temperature | Product | Yield | Reference |

| N(alpha),N(1)-bis(trifluoroacetyl)-L-tryptophan methyl ester | HNO₃ in acetic anhydride | 0°C | N(alpha)-trifluoroacetyl-2-nitro-L-tryptophan methyl ester | 67% | nih.gov |

| N(alpha),N(1)-bis(trifluoroacetyl)-L-tryptophan methyl ester | HNO₃ in trifluoroacetic acid | 0°C | N(alpha)-trifluoroacetyl-6-nitro-L-tryptophan methyl ester | 69% | nih.gov |

Halogenation Studies (e.g., Bromination)

The electron-withdrawing nature of the N-trifluoroacetyl group deactivates the indole ring of tryptophan towards electrophilic substitution, but it also directs substitution to specific positions. Research into the halogenation of this compound has demonstrated selective bromination. When this compound methyl ester is treated with N-Bromosuccinimide (NBS) in a carbon tetrachloride solvent, bromination occurs exclusively at the C2 position of the indole ring. This high regioselectivity is attributed to the deactivating effect of the trifluoroacetyl group on other positions of the indole nucleus.

| Reagent | Substrate | Solvent | Product | Yield | Selectivity |

| N-Bromosuccinimide (NBS) | N-TFA-L-tryptophan methyl ester | CCl₄ | N-TFA-2-bromo-L-tryptophan methyl ester | 83% | Exclusive to C2 position |

Derivatization for Isotope Labeling in Research Applications

In research, particularly in proteomics and metabolomics, stable isotope-labeled compounds are used for the accurate quantification of molecules in complex biological samples. While this compound itself is not typically synthesized with isotopic labels, its formation is a critical step in analytical methods that utilize isotope dilution mass spectrometry. isotope.commedchemexpress.comisotope.com

Amino acids, including L-tryptophan, are derivatized to increase their volatility for analysis by gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.com The conversion of tryptophan to its N-trifluoroacetyl-n-butyl ester derivative is a common strategy. acs.org In this context, a known amount of an isotope-labeled amino acid (e.g., deuterated or ¹³C/¹⁵N-labeled L-tryptophan) is added to a sample as an internal standard. nih.govnih.gov Both the native and the isotope-labeled amino acid are then derivatized together, for instance, through trifluoroacetylation. The distinct mass-to-charge ratio of the resulting labeled and unlabeled this compound derivatives allows for their precise and quantitative comparison by the mass spectrometer. nih.govnih.gov This technique is fundamental for studying amino acid metabolism and accurately determining the amino acid composition of proteins. acs.orgnih.govnih.govregeneraprime.combris.ac.uk

A two-step derivatization involving trimethylsilyl (B98337) (TMS) and trifluoroacyl (TFA) groups has also been developed for the simultaneous quantification of amino acids and other metabolites in plasma, demonstrating the versatility of trifluoroacetylation in preparing samples for GC-MS analysis in clinical diagnostics. nih.gov

| Analytical Technique | Derivatization Method | Purpose | Application |

| Gas Chromatography-Mass Spectrometry (GC-MS) | N-trifluoroacetylation and esterification (e.g., n-butyl ester) | Increases volatility and thermal stability for GC analysis. | Quantitative analysis of amino acids in proteins and biological fluids. acs.orgnih.gov |

| Isotope Ratio Mass Spectrometry | N-trifluoroacetylation of both analyte and deuterated internal standard. | Enables accurate quantification via isotope dilution. | Protein composition analysis; metabolic studies. nih.gov |

| GC-MS / Selective Ion Monitoring (SIM) | Two-step trimethylsilyl (TMS) and trifluoroacyl (TFA) derivatization. | Simultaneous analysis of diverse metabolites. | Diagnosis of inherited metabolic disorders from plasma spots. nih.gov |

Protecting Group Strategies in Peptide Synthesis Contexts

The trifluoroacetyl (TFA) group serves as an effective protecting group for the α-amino function of tryptophan and other amino acids in the context of peptide synthesis. usbio.net Its utility stems from its stability under certain conditions and its selective removal under others, a principle known as orthogonality. The TFA group can be selectively cleaved under mild basic or reductive conditions.

Research has shown that the N-trifluoroacetyl group offers unique advantages beyond simple protection, particularly in the synthesis of sterically hindered peptides. The strong electron-withdrawing properties of the trifluoroacetyl group enhance the electrophilicity of the carbonyl carbon in the protected amino acid. Furthermore, it increases the acidity of the N-H moiety, which facilitates site-selective N-alkylation reactions. This strategy has been successfully employed to synthesize challenging peptide sequences containing N-alkyl-α,α-dialkyl amino acids adjacent to N-alkyl amino acids.

| Protecting Group | Key Feature | Application in Synthesis |

| N-Trifluoroacetyl (TFA) | Enhances electrophilicity of the carbonyl carbon and acidity of the N-H bond. | Facilitates coupling and site-selective N-alkylation of sterically hindered amino acids. |

| N-Trifluoroacetyl (TFA) | Serves as a temporary, orthogonal protecting group. | Used as an intermediate in the synthesis of complex tryptophan-containing peptides. usbio.net |

Advanced Chromatographic and Electrophoretic Applications in Research

Chiral Separation Methodologies

The separation of enantiomers, which are non-superimposable mirror images of a chiral molecule, presents a significant challenge due to their identical physical and chemical properties in an achiral environment. Chromatographic techniques, employing a chiral environment, are the most effective methods for achieving this separation. This is accomplished either by using a chiral stationary phase (CSP) that interacts differently with each enantiomer or by derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which have different physical properties and can be separated on an achiral stationary phase.

Gas Chromatography (GC) for Enantiomeric Resolution

Gas chromatography is a powerful technique for the separation of volatile compounds. For the analysis of amino acids like tryptophan, derivatization is necessary to increase their volatility. The N-trifluoroacetyl group is commonly used for this purpose.

The pioneering work in gas chromatographic enantioseparation involved the use of chiral stationary phases derived from amino acids. The principle behind these CSPs is the formation of transient diastereomeric hydrogen-bonded complexes between the chiral selector (the stationary phase) and the enantiomers of the analyte. N-trifluoroacetyl-L-amino acid esters, particularly of L-valine, have been successfully immobilized onto polysiloxane backbones to create commercially available CSPs like Chirasil-Val. researchgate.net These phases exhibit high thermal stability and are effective for the separation of a wide range of racemates, including amino acids. researchgate.net

While the use of N-trifluoroacetyl-L-valine derivatives as CSPs is well-documented, the specific application of N-(Trifluoroacetyl)-L-tryptophan as a chiral stationary phase is not as commonly reported in the literature. However, the underlying principle of utilizing the chirality of an L-amino acid to create a selective stationary phase for GC remains a cornerstone of chiral separations. researchgate.net

The successful enantiomeric resolution of this compound derivatives by GC on a chiral stationary phase is highly dependent on the optimization of several chromatographic parameters. The choice of the stationary phase is critical; for instance, octakis(3-O-butanoyl-2,6-di-O-n-pentyl)-γ-cyclodextrin has demonstrated excellent performance for the separation of N-trifluoroacetyl-O-methyl ester derivatives of various amino acids. nih.gov

Key parameters that require careful optimization include:

Temperature Program: The oven temperature or temperature ramp rate significantly influences the separation. Lowering the analysis temperature generally increases chiral selectivity.

Carrier Gas Flow Rate: The velocity of the carrier gas (e.g., helium, hydrogen) affects both the efficiency and the speed of the separation.

Derivatization Procedure: Complete derivatization of the amino acid to its N-trifluoroacetyl ester is crucial for good chromatographic performance. sigmaaldrich.com The reaction is typically carried out using trifluoroacetic anhydride (B1165640) (TFAA). sigmaaldrich.com

A typical derivatization process for GC analysis involves a two-step reaction: esterification of the carboxyl group followed by acylation of the amino group. sigmaaldrich.com For example, the amino acid is first reacted with an alcohol (e.g., methanol (B129727) with acetyl chloride) to form the methyl ester, which is then treated with TFAA to yield the volatile N-trifluoroacetyl amino acid methyl ester. nih.gov

High-Performance Liquid Chromatography (HPLC) for Enantioseparation

High-performance liquid chromatography is a versatile and widely used technique for the separation of a broad range of compounds, including non-volatile and thermally labile molecules. For chiral separations, HPLC can be employed with either a chiral stationary phase or a chiral mobile phase additive.

The direct enantioseparation of tryptophan and its derivatives, including fluorinated analogs, has been successfully achieved using various types of chiral stationary phases in HPLC. mdpi.com Macrocyclic glycopeptide-based CSPs, such as those containing teicoplanin or vancomycin, have proven to be particularly effective. mdpi.com These selectors are covalently bonded to a solid support, often core-shell particles, which allows for high-efficiency separations. mdpi.com

The enantiomeric recognition mechanism on these CSPs is complex and can involve a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion in a hydrophobic cavity. mdpi.com The choice of mobile phase, including the organic modifier (e.g., methanol, acetonitrile) and additives (e.g., acetic acid), plays a crucial role in modulating the retention and selectivity of the separation. mdpi.com For instance, in the separation of fluorinated tryptophan analogs on a teicoplanin-based CSP, reversed-phase conditions with acetic acid as a mobile phase additive yielded baseline separation. mdpi.com

The following table summarizes the chromatographic parameters for the enantioseparation of fluorinated tryptophan analogs on a teicoplanin-based chiral stationary phase.

| Analyte | Mobile Phase Composition (v/v) | Retention Factor (k1) | Selectivity (α) | Resolution (Rs) |

| 4-Fluorotryptophan | H₂O/MeOH = 30/70 + 0.1% AcOH | 1.89 | 1.11 | 1.94 |

| 5-Fluorotryptophan | H₂O/MeOH = 30/70 + 0.1% AcOH | 1.95 | 1.10 | 1.85 |

| 6-Fluorotryptophan | H₂O/MeOH = 30/70 + 0.1% AcOH | 2.02 | 1.10 | 1.80 |

| 7-Fluorotryptophan | H₂O/MeOH = 30/70 + 0.1% AcOH | 1.68 | 1.12 | 1.88 |

Data adapted from a study on fluorinated tryptophan analogs. mdpi.com

An alternative to using a chiral stationary phase is the pre-column derivatization of the enantiomeric analyte with a chiral derivatizing agent. This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a conventional achiral stationary phase.

While there is extensive literature on the use of various CDAs for the analysis of amino acids, the specific use of this compound as a CDA is less documented. However, the principle has been demonstrated by using L-tryptophan itself to derivatize other classes of compounds. For example, monosaccharides can be derivatized with L-tryptophan, and the resulting diastereomers can be separated by reversed-phase HPLC. nih.gov The enantiomeric elution order of the monosaccharides was reversed when D-tryptophan was used as the derivatizing agent, confirming the chiral recognition mechanism. nih.gov

This approach highlights the potential for chiral tryptophan derivatives to act as effective CDAs. The selection of a suitable CDA depends on the functional group available on the analyte molecule. For instance, chiral reagents with isothiocyanate groups are used to derivatize primary and secondary amines. nih.gov The formation of stable diastereomers with good chromatographic properties is essential for achieving high resolution.

Capillary Electrophoresis (CE) for Enantiomeric Analysis

The enantiomeric analysis of amino acids is crucial in various scientific fields, and capillary electrophoresis (CE) has emerged as a powerful technique for such separations due to its high efficiency, low sample consumption, and versatility. nih.govchromatographyonline.com The derivatization of amino acids, such as the formation of this compound, is a key step in enhancing their separation and detection in CE. This modification alters the physicochemical properties of the amino acid, making it more amenable to chiral recognition.

The separation of enantiomers in CE is achieved by introducing a chiral selector into the background electrolyte. nih.gov This selector interacts differently with the two enantiomers of the derivatized amino acid, leading to different migration times and, consequently, their separation. For the analysis of tryptophan enantiomers and their derivatives, various chiral selectors have been successfully employed.

Common Chiral Selectors for Tryptophan Enantiomer Separation by CE:

| Chiral Selector | Principle of Separation | Reference |

| Cyclodextrins (CDs) | Forms inclusion complexes with the analyte. The stability of these complexes differs for each enantiomer, leading to separation. Alpha-cyclodextrin has shown particular effectiveness for tryptophan enantiomers. | researchgate.net |

| Chiral Ionic Liquids | Acts as a chiral ligand in the background electrolyte, forming transient diastereomeric complexes with the enantiomers, which have different electrophoretic mobilities. | chromatographyonline.com |

| Vancomycin | A macrocyclic antibiotic that exhibits chiral recognition capabilities through multiple interactions, including hydrogen bonding and steric hindrance. | weber.hu |

The use of this compound in CE allows for sensitive and reliable quantification of its enantiomeric purity. The trifluoroacetyl group enhances the volatility and detectability of the molecule, while the inherent chirality of the tryptophan moiety allows for effective interaction with the chiral selector. Researchers have demonstrated the successful separation of D,L-tryptophan using CE with various chiral selectors, achieving baseline separation in relatively short analysis times. researchgate.netnih.gov

Derivatization for Enhanced Detection in Analytical Techniques

Derivatization is a fundamental sample preparation step in analytical chemistry, particularly for compounds that are not directly amenable to certain analytical techniques. For amino acids like L-tryptophan, derivatization to form compounds such as this compound is essential for enhancing their detection and separation, especially in gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.com

The primary goals of derivatizing amino acids are to:

Increase their volatility for GC analysis.

Improve their thermal stability to prevent decomposition in the hot injector port.

Enhance the sensitivity of detection by introducing specific functional groups.

The trifluoroacetyl group in this compound serves these purposes effectively.

Mass Spectrometry (MS) Interfacing and Fragmentation Pattern Analysis (e.g., GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of complex mixtures of volatile compounds. However, amino acids are generally non-volatile and require derivatization to be analyzed by GC-MS. The conversion of L-tryptophan to its N-trifluoroacetyl derivative significantly increases its volatility, allowing it to pass through the GC column and be detected by the mass spectrometer.

Upon entering the mass spectrometer, the derivatized molecule is ionized, typically by electron ionization (EI), which causes it to fragment in a characteristic and reproducible manner. The analysis of this fragmentation pattern is crucial for the structural elucidation and identification of the compound.

Expected Fragmentation Behavior of this compound in GC-MS:

Molecular Ion Peak (M+): The peak corresponding to the intact ionized molecule. Its intensity may vary depending on the stability of the molecule.

Loss of the Trifluoroacetyl Group: A common fragmentation pathway would involve the cleavage of the bond between the nitrogen and the carbonyl group of the trifluoroacetyl moiety.

Fragmentation of the Tryptophan Side Chain: The indole (B1671886) side chain of tryptophan can undergo characteristic fragmentation, leading to specific ions that are indicative of the tryptophan structure.

Formation of Iminium Ions: The fragmentation can also lead to the formation of iminium ions, which are characteristic of amino acids.

The study of related compounds, such as N(alpha),N(1)-bis(trifluoroacetyl)-L-tryptophan methyl ester, further informs the understanding of the chemical behavior and potential fragmentation of this compound. nih.gov

Optimization of Derivatization Protocols for Amino Acid Profiling

The efficiency and reproducibility of amino acid analysis by techniques like GC-MS are highly dependent on the derivatization protocol. Optimizing this process is critical to ensure complete and consistent conversion of the analyte to its derivative, thereby leading to accurate and reliable quantification.

The derivatization of L-tryptophan to this compound typically involves reacting the amino acid with a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA). The optimization of this protocol involves a systematic investigation of various reaction parameters.

Key Parameters for Optimization of this compound Derivatization:

| Parameter | Rationale for Optimization | General Approach |

| Reagent Concentration | Ensuring a sufficient excess of the derivatizing agent to drive the reaction to completion without causing significant side reactions. | Varying the molar ratio of the trifluoroacetylating agent to the amino acid and monitoring the yield of the desired derivative. |

| Reaction Temperature | The reaction rate is temperature-dependent. Higher temperatures can speed up the reaction but may also lead to the degradation of the analyte or the derivative. | Performing the derivatization at different temperatures (e.g., room temperature, 60°C, 100°C) to find the optimal balance between reaction time and product stability. |

| Reaction Time | The time required to achieve complete derivatization. Incomplete reactions will lead to underestimation of the analyte concentration. | Analyzing the reaction mixture at different time points to determine the point at which the yield of the this compound derivative reaches a plateau. |

| Solvent | The choice of solvent can influence the solubility of the reactants and the reaction kinetics. | Testing different aprotic solvents like acetonitrile, dichloromethane, or ethyl acetate (B1210297) to find the one that provides the best reaction efficiency and is compatible with the subsequent analytical method. |

By carefully optimizing these parameters, researchers can develop robust and reliable methods for the derivatization of L-tryptophan for its subsequent analysis, which is crucial for accurate amino acid profiling in various biological and chemical samples. mdpi.com

Biochemical and Enzymatic Interaction Research

Enzyme-Ligand Binding and Inhibition Studies

The modification of L-tryptophan with a trifluoroacetyl group creates a unique molecular tool for exploring the active sites and binding mechanisms of various enzymes. This section details research into its interactions with specific enzyme classes.

Interactions with Serine Hydrolases (e.g., α-Chymotrypsin binding kinetics and active site probing)

N-(Trifluoroacetyl)-L-tryptophan has been utilized as a ligand to investigate the binding dynamics of serine hydrolases, a large and diverse family of enzymes characterized by a key serine residue in their active site. nih.govthermofisher.com One of the most studied serine hydrolases in this context is α-chymotrypsin.

Magnetic resonance spectroscopy studies have been instrumental in characterizing the interaction between this compound and α-chymotrypsin. nih.gov These studies confirm that the compound binds to the enzyme, and it is suggested to act as an antagonist or inhibitor. nih.gov The binding occurs at or near the enzyme's active site, a pocket that accommodates aromatic residues like tryptophan. The trifluoroacetyl group provides a sensitive probe for techniques like ¹⁹F NMR, allowing for detailed analysis of the binding event and the local environment of the ligand when complexed with the enzyme.

Activity-based protein profiling (ABPP) employs specialized chemical probes, often containing fluorophosphonate (FP) groups, to covalently label the active site serine of these enzymes. thermofisher.comthermofisher.com While this compound itself is a reversible ligand rather than a covalent probe, its use in competitive binding assays alongside such probes can help to elucidate the specificity and affinity of interactions within the active site. thermofisher.com By competing with FP probes for binding to the active site, the inhibitory potential of ligands like this compound can be quantified. thermofisher.com

Studies with Tryptophan Synthase and Related Indole-Modifying Enzymes

Tryptophan synthase is a key enzyme in the biosynthesis of tryptophan, catalyzing the final step which involves the condensation of indole (B1671886) with serine. mdpi.com The enzyme is a complex, typically a tetramer, that channels the indole substrate from one active site to another. nih.gov

Research into how modified tryptophan derivatives interact with this enzyme provides valuable information. While direct studies on this compound's interaction with tryptophan synthase are limited in the reviewed literature, related studies offer insights. For instance, studies using trifluoroalanine, a mechanism-based inactivator, have shown that it affects both tryptophan synthase and the related enzyme tryptophan indole-lyase (tryptophanase). nih.gov Interestingly, indole was found to protect tryptophan indole-lyase from inactivation but did not protect tryptophan synthase. nih.gov This suggests that while both enzymes interact with indole-containing compounds, the specifics of their active sites and catalytic mechanisms differ in ways that affect their susceptibility to inhibitors. nih.gov Given that this compound contains the core indole structure, it is a candidate for investigating the substrate recognition and binding pocket of tryptophan synthase and other indole-modifying enzymes.

Characterization of Binding Affinities and Dissociation Constants

The quantification of binding affinity, often expressed as a dissociation constant (Kd), is crucial for understanding the strength of the enzyme-ligand interaction. Magnetic resonance studies have confirmed the binding of this compound to α-chymotrypsin, serving as a foundational step for quantitative analysis. nih.gov

For context, the parent molecule, L-tryptophan, exhibits anticooperative binding to tryptophanyl-tRNA synthetase with two distinct dissociation constants, K₁ and K₂. nih.gov This indicates that the binding of the first molecule influences the binding of the second. The affinity of indole itself for tryptophan indole-lyase has been measured, showing a KD of 0.03 mM. nih.gov These values for the parent amino acid and its core indole ring provide a baseline for evaluating the impact of the N-trifluoroacetyl group on binding affinity. The electron-withdrawing nature of the trifluoroacetyl group can significantly alter hydrogen bonding and electrostatic interactions within an enzyme's active site, thereby modulating its binding affinity compared to the unmodified L-tryptophan.

| Ligand | Enzyme | Dissociation Constant (Kd) | Reference |

|---|---|---|---|

| L-Tryptophan | Tryptophanyl-tRNA Synthetase | K₁ = 2.0 +/- 0.5 µM; K₂ = 10 +/- 4 µM | nih.gov |

| Indole | Tryptophan Indole-Lyase | 0.03 mM | nih.gov |

Investigations in Microbial Systems

The unique chemical properties of N-trifluoroacetylated amino acids make them interesting candidates for investigation in microbial systems, both for their potential as antimicrobial agents and as tools to study microbial metabolic pathways.

Evaluation of Growth-Inhibitory Activities using N-Trifluoroacetyl Derivatives of Amino Acids

The search for new antimicrobial agents is a critical area of research, with a focus on molecules that can overcome existing resistance mechanisms. nih.gov Antimicrobial peptides (AMPs), which are naturally occurring amino acid-based compounds, are known for their broad-spectrum activity. nih.govnih.gov The modification of amino acids and peptides is a common strategy to enhance their stability and efficacy.

While specific data on the growth-inhibitory activity of this compound is not extensively detailed in the provided sources, the general principle of using amino acid derivatives as antimicrobial agents is well-established. For example, various substituted peptide derivatives have been tested against ESKAPE pathogens, a group of highly virulent and antibiotic-resistant bacteria. nih.gov The mechanism of action for many antimicrobial agents involves interaction with and disruption of the bacterial cell membrane. nih.gov The introduction of a lipophilic trifluoroacetyl group to an amino acid could potentially enhance its ability to interact with the lipid components of bacterial membranes, a hypothesis that warrants further investigation.

Exploration of Bioactivity Mechanisms in Prokaryotic Models

The bioactivity of tryptophan derivatives in prokaryotes is often linked to the metabolism and signaling functions of indole. nih.govnih.gov In many bacteria, indole is an intercellular signaling molecule that can influence critical processes such as biofilm formation. nih.gov

In the prokaryotic model Fusobacterium nucleatum, exogenous tryptophan and its degradation product, indole, have been shown to increase biofilm formation in a dose-dependent manner. nih.gov The enzymatic machinery responsible for indole production in these organisms involves tryptophanase, which converts tryptophan to indole. nih.gov this compound, as a modified indole-containing compound, could potentially interfere with these pathways. It might act as a competitive inhibitor of tryptophanase or other enzymes involved in tryptophan metabolism. Furthermore, the indole ring itself is crucial for π-π stacking interactions, which are important for protein structure and protein-ligand binding. researchgate.net The modification of the amino group could alter the molecule's ability to engage in these interactions within prokaryotic proteins, thereby modulating their function.

Advanced Spectroscopic Characterization and Structural Analysis of N Trifluoroacetyl L Tryptophan

Infrared (IR) and Circular Dichroism (CD) Spectroscopy in Interaction Studies (as a probe or component)

The inherent chirality and the specific vibrational modes of N-(Trifluoroacetyl)-L-tryptophan lend themselves to analysis by both Circular Dichroism and Infrared spectroscopy. These techniques can provide complementary information regarding the binding of this molecule to larger host systems, such as proteins or chiral selectors.

Infrared (IR) Spectroscopy as a Probe of Binding Interactions

Infrared spectroscopy is a powerful technique for identifying functional groups and probing changes in the local chemical environment of a molecule. In the context of this compound, the trifluoroacetyl group offers a distinct advantage due to the strong absorption of the C=O and C-F stretching vibrations, which occur in a region of the IR spectrum that is often free from interference from the vibrational modes of biological macromolecules.

When this compound binds to a host molecule, changes in the position, intensity, and shape of its characteristic IR bands can be observed. For instance, the involvement of the amide N-H or the carboxylic acid O-H groups in hydrogen bonding upon binding would lead to a noticeable shift in their respective stretching frequencies. Similarly, alterations in the environment around the trifluoroacetyl group would be reflected in the vibrational modes of the C=O and C-F bonds.

While specific studies on this compound are limited, research on similar molecules, such as 5-Cyano-Tryptophan, has demonstrated the utility of vibrational probes in 2D IR spectroscopy to elucidate structural information within peptides. nih.gov The cyano group in these studies acts as a reporter, with its vibrational frequency being sensitive to the local environment and hydration. nih.gov This principle would analogously apply to the trifluoroacetyl group of this compound.

Potential IR Spectral Changes Upon Interaction:

| Functional Group | Typical Wavenumber (cm⁻¹) | Expected Shift Upon Interaction | Rationale |

| N-H (Amide) | ~3300 | Broadening and shift to lower frequency | Involvement in hydrogen bonding |

| C=O (Carboxyl) | ~1700-1725 | Shift to lower frequency | Hydrogen bonding or coordination to a metal center |

| C=O (Amide I) | ~1650-1680 | Shift in frequency and/or intensity change | Conformational changes upon binding |

| C-F (Trifluoroacetyl) | ~1100-1300 | Shift in frequency | Changes in the local dielectric environment |

Circular Dichroism (CD) Spectroscopy for Chiral Recognition

Circular Dichroism spectroscopy is particularly well-suited for studying chiral molecules and their interactions. As this compound is a chiral molecule, it will exhibit a characteristic CD spectrum. When it interacts with another chiral entity, such as a protein or a chiral stationary phase, changes in its CD spectrum, or the appearance of an induced CD spectrum, can provide valuable information about the binding event and the nature of the chiral recognition.

The binding of a small chiral ligand to a protein can perturb the protein's secondary structure, leading to changes in the far-UV CD spectrum (190-250 nm). More directly, the binding event can alter the electronic environment of the tryptophan chromophore, resulting in changes in the near-UV CD spectrum (250-350 nm). Furthermore, an induced CD signal may appear for the trifluoroacetyl chromophore if it is held in a fixed, chiral environment upon binding.

Studies on the interaction of tryptophan synthase with various ligands have demonstrated the power of induced CD to determine dissociation constants and the number of binding sites. nih.gov Although these studies did not use this compound, the principles are directly applicable. The magnitude and sign of the induced Cotton effects in the CD spectrum are highly sensitive to the geometry of the binding.

Expected CD Spectral Changes Upon Chiral Interaction:

| Spectral Region | Chromophore | Observed Change | Information Gained |

| Far-UV (190-250 nm) | Peptide Backbone (of host protein) | Change in ellipticity | Alteration of protein secondary structure |

| Near-UV (250-350 nm) | Indole (B1671886) (Tryptophan) | Change in ellipticity and/or wavelength shift | Alteration of the chiral environment of the tryptophan moiety |

| Near-UV/Visible | Trifluoroacetyl (as a new chromophore) | Appearance of an induced CD signal | Enantioselective binding and fixed orientation of the probe |

Computational and Theoretical Investigations

Molecular Modeling and Conformational Analysis of the Compound

The introduction of a trifluoroacetyl group to the alpha-amino group of L-tryptophan introduces additional rotational bonds, thereby increasing the conformational complexity of the molecule. Computational modeling, particularly through methods like ab initio molecular orbital calculations, is employed to explore the potential energy hypersurface of N-trifluoroacetyl-L-tryptophan and its analogs. These studies aim to identify stable conformers and understand the energetic barriers between them.

For the related molecule, N-acetyl-L-tryptophan-N-methylamide, ab initio calculations have identified 36 distinct conformers. conicet.gov.ar The relative stabilities of these conformers are dictated by intricate sidechain-backbone interactions. conicet.gov.ar The conformational preferences of the tryptophan moiety are crucial as they can influence fluorescence properties and interactions with other molecules. nih.gov For instance, different rotamers around the chi(1) and chi(2) torsional angles of the tryptophan sidechain can lead to distinct fluorescence decay times. conicet.gov.arnih.gov

The conformational landscape of N-(Trifluoroacetyl)-L-tryptophan is influenced by the torsional angles of the backbone (phi, psi) and the sidechain (chi1, chi2). The trifluoroacetyl group itself can exhibit different orientations. Studies on similar molecules, such as trifluoroacetyl triflate, have shown the existence of multiple conformers (syn-anti and syn-gauche) in equilibrium. mdpi.com This highlights the importance of considering the conformational flexibility of the trifluoroacetyl group when modeling this compound.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), provide valuable insights into the electronic structure and reactivity of this compound. nih.gov The trifluoroacetyl group, being strongly electron-withdrawing, significantly alters the electron distribution within the molecule. nih.gov This modification deactivates the pyrrole (B145914) ring of the indole (B1671886) moiety, which can influence its reactivity in chemical reactions like nitration. nih.gov

DFT calculations have been successfully used to study the potential energy surface of N-acetyl-l-tryptophan-N-methylamide, a related compound, both in the gas phase and in solution. nih.gov These calculations have helped in identifying numerous stable minima on the potential energy surface. nih.gov The results from these theoretical studies have shown good agreement with experimental data obtained from the Protein Data Bank for tryptophan residues in native proteins. nih.gov

The electronic properties of the excited states of tryptophan and its derivatives are also of significant interest. The near-degenerate ¹Lₐ and ¹Lₑ states of the indole ring play a crucial role in its photophysics. nih.gov Quantum chemical calculations can help in understanding the nature of these excited states and how they are affected by the trifluoroacetyl modification.

Simulation of Interactions with Biological Macromolecules (e.g., protein binding sites)

This compound and its derivatives are often used as probes to study protein-ligand interactions. The trifluoroacetyl group can participate in hydrogen bonding and electrostatic interactions with amino acid residues in a protein's binding site, while the indole ring can engage in π-π stacking interactions.

Simulations of the binding of N-trifluoroacetylated amino acids to proteins like chymotrypsin (B1334515) have been investigated. rsc.org Magnetic resonance studies have been used to understand the dynamics of binding between N-trifluoroacetyl-D-tryptophan and α-chymotrypsin. nih.gov These studies provide information on the orientation and environment of the trifluoroacetyl group within the binding pocket.

Computational models can simulate the docking of this compound into a protein's active site, predicting the binding affinity and the key interactions that stabilize the complex. These simulations are crucial for understanding the molecular basis of the compound's biological activity and for the rational design of enzyme inhibitors or receptor modulators. For instance, N-acetyl-L-tryptophan has been shown to delay disease onset in a mouse model of amyotrophic lateral sclerosis by inhibiting mitochondrial cell death pathways and inflammation. nih.gov

Prediction of Spectroscopic Signatures and Properties

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei. The ¹⁹F NMR signal is particularly useful as it is highly sensitive to the local environment of the trifluoroacetyl group. Changes in the ¹⁹F chemical shift upon binding to a protein can provide information about the binding event and the nature of the interaction. rsc.org For example, the binding of N-trifluoroacetyl-D-tryptophan to chymotrypsin results in a downfield shift of the ¹⁹F NMR signal. rsc.org

Vibrational Spectroscopy (IR and Raman): Quantum chemical calculations can predict the vibrational frequencies and intensities of the molecule. By comparing the calculated spectra with experimental IR and Raman spectra, one can confirm the structure of the molecule and identify its different conformational states. mdpi.com

Electronic Spectroscopy (UV-Vis and Fluorescence): The electronic absorption and emission spectra of this compound can be predicted using time-dependent DFT (TD-DFT) or other excited-state methods. These calculations can help in understanding the nature of the electronic transitions and how they are influenced by the trifluoroacetyl group and the molecular conformation. The fluorescence of the tryptophan indole ring is particularly sensitive to its local environment and can be quenched by nearby groups, such as the peptide bond. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(Trifluoroacetyl)-L-tryptophan, and how can reaction efficiency be optimized?

- Methodology :

- Step 1 : Start with L-tryptophan methyl ester hydrochloride. React with trifluoroacetic anhydride (TFAA) in a 1:2 molar ratio at room temperature for 3 hours to achieve bis-trifluoroacetylation of both the α-amino and indole nitrogen groups.

- Step 2 : Precipitate the product using petroleum ether. Yield optimization (44%) requires precise stoichiometry and anhydrous conditions to avoid hydrolysis .

- Validation : Monitor reaction progress via -NMR (e.g., disappearance of NH signals at δ 3.1–3.3 ppm and appearance of CF peaks at δ 1.2–1.4 ppm) .

Q. How can the structural integrity of this compound derivatives be confirmed post-synthesis?

- Analytical Framework :

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry (e.g., Z/E conformation of substituents). For example, torsion angles (e.g., N18-C2-C3-C4 = 4°) and hydrogen-bonding networks (e.g., N11–O24, N18–O24) stabilize the conformation .

- NMR Spectroscopy : Use -NMR to verify trifluoroacetyl group attachment. Distinct CF signals appear at ~-75 ppm in CDCl .

Q. What stability considerations are critical for handling this compound under experimental conditions?

- Key Factors :

- Hydrolysis Sensitivity : The trifluoroacetyl group is prone to cleavage under basic conditions (e.g., KCO in aqueous acetonitrile). Store derivatives at -20°C in anhydrous solvents .

- Light Sensitivity : Protect from UV exposure to prevent indole ring degradation, confirmed by HPLC purity checks (retention time shifts indicate decomposition) .

Advanced Research Questions

Q. How does nitration regioselectivity vary in this compound derivatives under different reaction conditions?

- Mechanistic Insights :

- Nitration in Acetic Anhydride : At 0°C, HNO selectively nitrates the indole C2 position (67% yield), driven by electron-withdrawing CF groups deactivating the benzene ring .

- Nitration in Trifluoroacetic Acid : Under similar conditions, nitration shifts to the benzene C6 position (69% yield) due to protonation-induced ring activation .

- Validation : Use -NMR and HRMS to distinguish isomers (e.g., C2-nitro derivatives show upfield shifts for adjacent protons) .

Q. What strategies mitigate trifluoroacetic acid (TFA) impurities in peptide synthesis involving this compound?

- Quality Control :

- Limits : Pharmacopeial standards cap TFA content at ≤0.25% in final products. Test via ion chromatography with conductivity detection (LOD: 0.01%) .

- Removal Techniques : Post-synthesis, use repeated lyophilization with 0.1% HCl to volatilize residual TFA. Validate via -NMR absence of TFA signals at -76 ppm .

Q. How do intermolecular interactions in crystalline this compound derivatives influence their reactivity?

- Structural Analysis :

- Parallel Molecular Packing : Observed in crystal lattices (e.g., spacing = 3.8 Å), enabling π-π stacking between indole rings. This reduces electrophilic substitution reactivity at C2 .

- Hydrogen-Bonding Networks : Intra-molecular bonds (e.g., N–H···O=C) restrict conformational flexibility, altering reaction kinetics in solution-phase reactions .

Q. Can computational methods predict the electronic effects of trifluoroacetylation on L-tryptophan’s aromatic system?

- Modeling Approach :

- DFT Calculations : Use B3LYP/6-311+G(d,p) to map electron density. Trifluoroacetylation reduces indole HOMO energy by ~1.5 eV, directing electrophiles to the benzene ring .

- Validation : Compare predicted vs. experimental -NMR shifts (e.g., C7 carbon deshielding by 4 ppm post-nitration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.